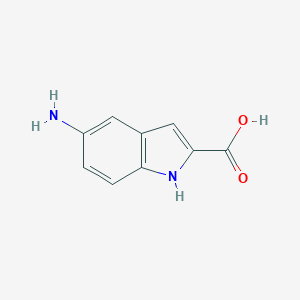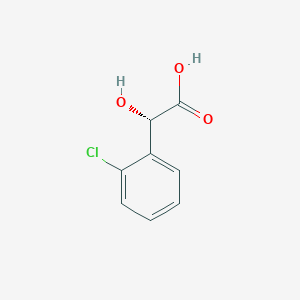
3-Chloro-n-(2,5-dimethoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N-(2,5-dimethoxyphenyl)propanamide is a chemical compound with the CAS Number: 154343-50-7. It has a molecular weight of 243.69 . The IUPAC name for this compound is 3-chloro-N-(2,5-dimethoxyphenyl)propanamide .
Physical and Chemical Properties The compound is a solid at room temperature .
Safety Information For detailed safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .
Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
Research on chlorinated compounds, such as chlorophenols, highlights their environmental presence and toxicity. Chlorophenols, for instance, are recognized for their moderate to high toxicity towards mammalian and aquatic life, raising concerns about their persistence and bioaccumulation in the environment due to their use in industrial and agricultural settings (Krijgsheld & Gen, 1986). The degradation of such compounds is a crucial area of research, with studies investigating the effectiveness of various methods, including the use of zero-valent iron and bimetallic systems for the dechlorination and removal of chlorophenols from contaminated sites (Gunawardana, Singhal, & Swedlund, 2011).
Health and Toxicological Studies
The toxicological impact of chlorinated compounds on human health is another significant area of investigation. Studies have explored the mechanisms of toxicity and clinical management of poisoning from chlorophenoxy herbicides, revealing the varied toxicological pathways these compounds can engage, including membrane damage and metabolic disruptions (Bradberry, Watt, Proudfoot, & Vale, 2000). Furthermore, the potential carcinogenic and mutagenic effects of chlorinated herbicides like 2,4-D have been extensively reviewed, highlighting concerns regarding their widespread environmental presence and the risks they pose to non-target organisms, including humans (Islam et al., 2017).
Propiedades
IUPAC Name |
3-chloro-N-(2,5-dimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-15-8-3-4-10(16-2)9(7-8)13-11(14)5-6-12/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZAYTWEEVKOOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336301 |
Source


|
| Record name | 3-chloro-n-(2,5-dimethoxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154343-50-7 |
Source


|
| Record name | 3-chloro-n-(2,5-dimethoxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine](/img/structure/B131147.png)
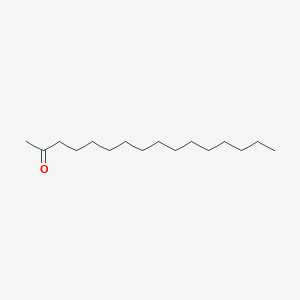
![8,9-Diazatetracyclo[5.2.1.0~2,4~.0~2,6~]dec-8-ene](/img/structure/B131150.png)
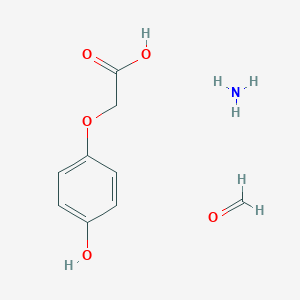
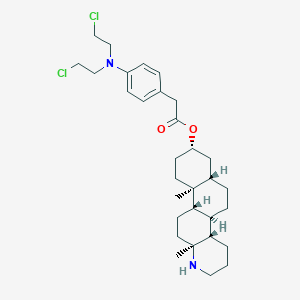

![4-amino-1-[(2R,3S,4R,5R)-5-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxolan-2-yl]pyrimidin-2-one](/img/structure/B131159.png)
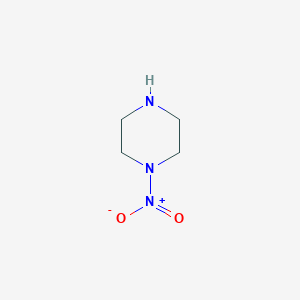
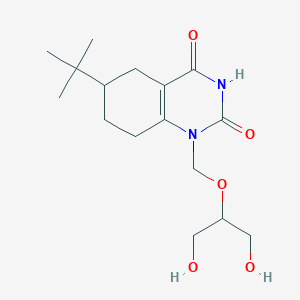
![[(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate](/img/structure/B131169.png)
